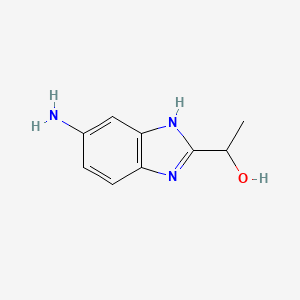

1-(5-amino-1H-benzimidazol-2-yl)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

1-(6-amino-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-5,13H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBIQQWXXNJTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation of 5-Amino-1H-benzimidazole with Ethylene Oxide or Haloethanol

A common and efficient strategy involves the alkylation of 5-amino-1H-benzimidazole derivatives with ethylene oxide or 2-haloethanol compounds to introduce the hydroxyethyl group at the 2-position.

- Process Description:

The reaction typically proceeds by reacting a 5-amino-1H-benzimidazole or its ester derivative with 2-haloethanol (e.g., 2-chloroethanol, 2-bromoethanol) in aqueous or alcoholic media. The pH is carefully controlled (usually between 4 and 6) using an acetic acid/acetate buffer system to promote selective alkylation without over-alkylation or degradation of the amino group. - Reaction Conditions:

- Temperature: Ambient to moderate heating (20–60 °C)

- Solvent: Water, methanol, ethanol, or mixed aqueous-organic solvents

- pH: Maintained between 4.0 and 6.0 for optimal selectivity

Mechanistic Insight:

The nucleophilic nitrogen at the 2-position of the benzimidazole ring attacks the electrophilic carbon of the haloethanol, resulting in substitution and formation of the hydroxyethyl side chain.Example:

A patent describes the reaction of 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid alkyl esters with 2-haloethanol in an aqueous acetic acid/acetate buffer at pH 4.5–5.5, yielding bis-(2-hydroxyethyl) amino derivatives without the need for additional organic or inorganic bases. This method is adaptable to various alkyl esters and haloethanols, providing good yields and selectivity.

| Parameter | Typical Range/Value |

|---|---|

| pH | 4.0 – 6.0 (optimal 4.5 – 5.5) |

| Temperature | 20 – 60 °C |

| Solvent | Water, methanol, ethanol |

| Haloethanol equivalents | 2.0 – 4.0 mol per mol substrate |

| Reaction time | Several hours to overnight |

Hydrolysis and Subsequent Functional Group Transformations

In some synthetic routes, the hydroxyethylated benzimidazole derivatives are obtained via multi-step sequences involving:

- Initial esterification or amidation of benzimidazole derivatives,

- Alkylation with 2-haloethanol,

- Hydrolysis or salt formation to yield the free hydroxyethyl benzimidazole.

For example, an improved process for bendamustine synthesis (a related benzimidazole derivative) involves:

- Reaction of methyl-2-(4'-ethyl butyrate)-5-amino-1H-benzimidazole with ethylene oxide or 2-bromoethanol in the presence of sodium acetate as base,

- Followed by chlorination, hydrolysis with lithium hydroxide, and salt formation steps.

Though this process targets bendamustine, the key hydroxyethylation step is directly relevant for preparing 1-(5-amino-1H-benzimidazol-2-yl)ethanol and its analogs.

Synthesis of the Benzimidazole Core with Amino Substitution

The benzimidazole ring bearing the amino substituent at the 5-position is typically synthesized prior to hydroxyethylation. Common methods include:

- Condensation of o-phenylenediamine with suitable carboxylic acids or derivatives under acidic or polyphosphoric acid conditions.

- Catalytic redox condensation using iron/sulfur catalysts to generate benzimidazole derivatives with amino substitution.

These methods yield 5-amino-1H-benzimidazole or its derivatives, which can then be subjected to alkylation with 2-haloethanol.

Comparative Table of Preparation Methods

Research Findings and Notes

- pH Control: Maintaining the reaction pH between 4 and 6 is crucial to prevent side reactions and degradation of the amino group during alkylation.

- Solvent Choice: Using aqueous acetic acid/acetate buffer or lower alcohols (methanol, ethanol) enhances solubility and reaction rate.

- Haloethanol Selection: 2-bromoethanol is preferred over 2-chloroethanol due to higher reactivity, but both are effective.

- No Additional Bases Needed: Some methods avoid adding external organic or inorganic bases, relying on buffer systems to maintain pH.

- Scalability: The described methods have been applied in industrial contexts for related compounds, indicating good scalability and reproducibility.

- Purification: Post-reaction workup often involves extraction with dichloromethane or ethyl acetate, washing, and crystallization to isolate pure hydroxyethyl benzimidazole derivatives.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Amino-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound to its corresponding carboxylic acid derivative.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of this compound amine.

Substitution: Formation of various alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 1-(5-amino-1H-benzimidazol-2-yl)ethanol serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized under specific conditions to yield oxidized derivatives.

- Reduction : It can undergo reduction reactions using agents like sodium borohydride.

- Substitution : The benzimidazole ring facilitates substitution reactions, enabling the introduction of different substituents at specific positions.

Biology

The biological activities of this compound have been extensively studied. Key areas of interest include:

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activities, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Studies have shown that it possesses moderate to good activity against various bacteria, including Staphylococcus aureus and Escherichia coli, often outperforming conventional antibiotics in specific assays.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Antifungal Activity : In vitro tests demonstrate its effectiveness against fungal species responsible for common infections by disrupting hyphal growth and spore germination .

- Anticancer Properties : Preliminary studies suggest that benzimidazole derivatives may exhibit anticancer effects by targeting specific cancer cell lines. Further investigations are needed to elucidate these effects fully .

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials, leveraging its unique chemical properties to enhance product formulations.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Antimicrobial Studies

A study demonstrated that this compound displayed significant activity against S. aureus and E. coli, outperforming standard antibiotics like ciprofloxacin and norfloxacin under certain conditions .

Antifungal Activity

In vitro tests showed effective inhibition of fungal growth, particularly against species responsible for common infections. The mechanism involved disruption of hyphal growth and spore germination .

Potential Anticancer Properties

Research indicates that benzimidazole derivatives may exhibit anticancer activity by targeting specific cancer cell lines, although further investigations are required to elucidate these effects fully .

Wirkmechanismus

The mechanism by which 1-(5-amino-1H-benzimidazol-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Amino groups (e.g., at the 5-position) increase nucleophilicity and enable further functionalization, such as Schiff base formation or coordination chemistry .

Synthetic Flexibility: Methanol derivatives (e.g., (1H-benzimidazol-2-yl)methanol) are versatile intermediates for oxidation to carboxylic acids or chlorination to 2-(chloromethyl) derivatives . Ester-containing compounds (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) are synthesized via condensation reactions, highlighting the role of Na₂S₂O₅ as a cyclization agent .

Biological Relevance: While direct biological data for this compound is absent, structurally related compounds like 2-(chloromethyl)-1H-benzimidazole are used in drug discovery for their antimicrobial and kinase-inhibitory properties . The amino-ethanol motif may mimic natural substrates, enhancing binding to biological targets compared to non-polar substituents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted based on functional groups.

†Data from analogous compounds (e.g., thiazole-5-acetic acid derivatives ).

Key Observations:

- Solubility: Amino and hydroxyl groups enhance solubility in polar solvents (e.g., water, ethanol), whereas ester- or methyl-substituted derivatives are more lipophilic .

Biologische Aktivität

1-(5-amino-1H-benzimidazol-2-yl)ethanol, a derivative of benzimidazole, has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies to elucidate its mechanisms of action and potential applications.

This compound has the following chemical composition:

- Molecular Formula : C9H10N2O

- CAS Number : 1269184-86-2

- Structure : The compound features a benzimidazole ring substituted with an amino group and an ethanol side chain, which enhances its solubility and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting key biochemical pathways. Its interaction with enzymes may disrupt normal cellular processes, leading to antimicrobial effects.

- Cellular Interaction : It influences the formation of fungal hyphae and the division of fungal cells, causing deformities in germ tubes and cell walls. This mechanism is particularly relevant in antifungal applications.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These findings highlight the compound's potential as a therapeutic agent against bacterial and fungal infections .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- Cell Lines Tested : Studies have shown efficacy against several cancer cell lines, including leukemia and solid tumors.

- IC50 Values : The IC50 values for various derivatives range from 0.64 ± 0.05 µM to higher concentrations depending on structural modifications .

Case Studies

A notable study demonstrated the efficacy of benzimidazole derivatives, including this compound, in inhibiting α-glucosidase, an enzyme linked to diabetes management. The results indicated that these compounds could serve as potential anti-diabetic agents .

Research Applications

The versatility of this compound extends beyond medicinal chemistry:

Q & A

Q. What are the established synthetic pathways for preparing 1-(5-amino-1H-benzimidazol-2-yl)ethanol?

The compound is typically synthesized via condensation reactions. For example, 2-acetyl benzimidazole derivatives can react with aldehydes in ethanol/water mixtures under alkaline conditions (e.g., 10% NaOH) to form α,β-unsaturated ketones, which are precursors to ethanol-substituted benzimidazoles. Recrystallization from aqueous ethanol is a common purification step . For derivatives with amino groups, hydrazine hydrate or aryl amines may be used in refluxing dioxane or ethanol to introduce functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns on the benzimidazole ring and ethanol moiety.

- IR Spectroscopy : To identify -NH2 (stretch ~3300 cm⁻¹) and -OH (broad peak ~3200 cm⁻¹) groups.

- Mass Spectrometry : For molecular ion validation and fragmentation pattern analysis.

- X-ray Crystallography : Resolves 3D structure, as demonstrated for related benzimidazole derivatives (e.g., triclinic system, space group P1, with unit cell parameters a = 10.5527 Å, b = 13.9720 Å) .

Q. What solvents and conditions optimize the recrystallization of benzimidazole derivatives?

Ethanol and methanol are widely used due to their polarity and compatibility with hydrogen-bonding motifs. Aqueous ethanol (e.g., 70:30 ethanol:water) is effective for achieving high-purity crystals, as seen in the isolation of 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or IR absorption) often arise from tautomerism or solvent effects. Cross-validation with X-ray crystallography is recommended, as shown in studies resolving hydrogen-bonding networks in benzimidazole-ethanol adducts . Additionally, computational methods (DFT calculations) can predict spectroscopic profiles and identify dominant tautomers .

Q. What strategies mitigate byproduct formation during the synthesis of amino-substituted benzimidazoles?

Byproducts may form due to incomplete cyclization or oxidation. Strategies include:

- Controlled pH : Alkaline conditions (e.g., K2CO3 in dioxane) minimize side reactions during nucleophilic substitutions .

- Reaction Monitoring : TLC or HPLC to track intermediates and optimize reaction times (e.g., 6–16 hours for hydrazine-based condensations) .

- Protective Groups : Temporarily blocking the amino group with acetyl or trityl moieties prevents unwanted oxidation .

Q. How do substituents on the benzimidazole ring influence biological activity?

The 5-amino group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or DNA). For example, nitro or chloro substituents at specific positions increase lipophilicity and cellular uptake, as observed in antitumor evaluations of related compounds . Structure-activity relationship (SAR) studies should prioritize substituent effects on solubility and steric hindrance .

Q. What are the challenges in scaling up benzimidazole-ethanol synthesis for in vivo studies?

Key challenges include:

- Purification : Column chromatography may be impractical; recrystallization or fractional distillation is preferred .

- Yield Optimization : Catalytic methods (e.g., piperidine in Claisen-Schmidt condensations) improve efficiency .

- Stability : Amino groups are prone to oxidation; storage under inert atmosphere (N2/Ar) is critical .

Methodological Tables

Q. Table 1. Reaction Conditions for Benzimidazole-Ethanol Derivatives

Q. Table 2. Key Crystallographic Data for Structural Validation

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1 (triclinic) | |

| Unit Cell (Å) | a = 10.5527, b = 13.9720, c = 16.0242 | |

| Resolution (Å) | 0.84 (Mo Kα radiation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.